Mal-amido-PEG6-acid

概要

説明

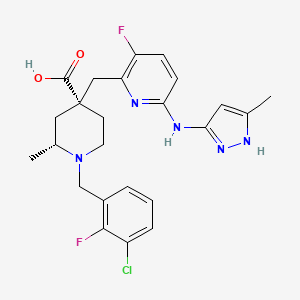

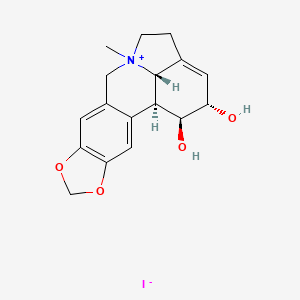

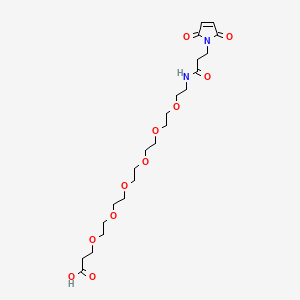

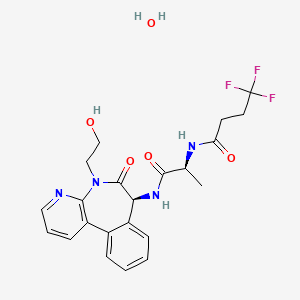

Mal-amido-PEG6-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of this compound is C22H36N2O11 . It has a molecular weight of 504.5 g/mol .Chemical Reactions Analysis

The maleimide group of this compound will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis

This compound appears as a solid and its color ranges from off-white to gray . It is stored at -20°C .科学的研究の応用

Enhancing Drug Half-Life : PEGylation, the process of attaching PEG chains to molecules like peptides and proteins, is used to enhance the clinical efficacy and circulation half-life of biopharmaceuticals. For instance, site-specific PEGylation of Thymosin alpha 1 with Mal-Tα1, a novel N-terminal modified form, showed significantly increased immunoactivity and longer half-life in rats (Peng et al., 2019).

Biodegradable Polymer Synthesis : Mal-amido-PEG6-acid is involved in the synthesis of amphiphilic conetwork (APCN) gels and hydrogels of biodegradable polymers like poly(β-amino esters) and poly(amido amine), which are useful for controlled drug release and tissue engineering applications (Nutan et al., 2017).

Spectrophotometric Analysis in Drug Delivery : In drug delivery studies, this compound derivatives like mPEG-maleimide are used for thiol PEGylation of protein molecules. A spectrophotometric method to quantify free and protein-bound mPEG-maleimide in thiol PEGylation reaction mixtures has been developed, enhancing the analysis in drug delivery research (Nanda et al., 2016).

siRNA Delivery : PEGylation can be used to modify cationic polymers for siRNA delivery, reducing toxicity and enhancing delivery efficiency. PEGylated poly(amido amine)s have shown promising results as carriers for systemic siRNA delivery in vivo (Vader et al., 2011).

Cancer Cell Targeting : Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles have been prepared for targeted cancer therapy. These micelles enhance cancer cell uptake and release anticancer drugs in response to cancer cell secreted proteases (Chen et al., 2015).

Cell Imaging : PEGylated hyperbranched poly(amido amine)s show strong fluorescence emission and low cytotoxicity, making them suitable for potential applications in cell imaging (Wang et al., 2013).

Analysis of PEGylation in Proteins : The study of PEG-maleimide modified proteins is crucial for understanding the stability and behavior of pegylated therapeutic proteins. Research has shown that the PEG chain can be lost in routine SDS-PAGE analysis of these proteins (Zhang et al., 2015).

作用機序

- Mal-amido-PEG6-acid is a PEG derivative containing a maleimide group and a terminal carboxylic acid . Its primary targets can be categorized into two main groups:

- Ubiquitin-Proteasome System (UPS) : this compound is used in the synthesis of PROTACs (PROteolysis TAgeting Chimeras) . PROTACs contain two different ligands connected by a linker: one for an E3 ubiquitin ligase and the other for the target protein.

Target of Action

Biochemical Pathways

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O11/c25-19(3-6-24-20(26)1-2-21(24)27)23-5-8-31-10-12-33-14-16-35-18-17-34-15-13-32-11-9-30-7-4-22(28)29/h1-2H,3-18H2,(H,23,25)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTGEZMXNNBFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501116162 | |

| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1334177-79-5 | |

| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334177-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-23-oxo-4,7,10,13,16,19-hexaoxa-22-azapentacosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501116162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)